2-(Furan-2-yl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZULAQXFJZQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954395 | |
| Record name | 2-(Furan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32736-95-1 | |
| Record name | 2-Furanylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Furan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FURANYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6MOI8J59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 2 Furan 2 Yl Pyrazine and Its Derivatives
Strategies for the Construction of the Pyrazine (B50134) Ring System
Condensation Reactions of 1,2-Diketones with 1,2-Diamines
The most direct and classical route for the preparation of pyrazines is the condensation reaction of 1,2-diketones with 1,2-diamines. mdpi.commdpi.com This method involves the reaction of a diketone with an ethylenediamine (B42938), which after condensation and subsequent oxidation, yields the aromatic pyrazine ring. To synthesize a furan-substituted pyrazine via this method, a furan-containing 1,2-diketone would be a necessary starting material. For instance, the condensation of 1-(furan-2-yl)propane-1,2-dione with ethylenediamine would yield 2-(furan-2-yl)-3-methylpyrazine. A similar strategy has been reported for the synthesis of 2,3-di-(furan-2-yl)-5-methyl pyrazine, highlighting the viability of incorporating furan (B31954) moieties through this condensation approach. tandfonline.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Furan-containing 1,2-diketone | 1,2-Diamine | Furan-substituted pyrazine | tandfonline.com |
| 1,2-Diketone | 1,2-Diamine | Dihydropyrazine (B8608421) (intermediate) | mdpi.com |
Pyrazine Synthesis via Tandem Oxidation Processes
Tandem oxidation processes provide an efficient one-pot procedure for pyrazine synthesis from α-hydroxyketones and 1,2-diamines. This method avoids the need to isolate the often unstable and highly reactive 1,2-dicarbonyl intermediates. In this process, an α-hydroxyketone is oxidized in situ, typically using manganese dioxide (MnO₂), to the corresponding 1,2-diketone, which is then immediately trapped by a 1,2-diamine present in the reaction mixture. The resulting dihydropyrazine can then be oxidized to the aromatic pyrazine. While this method is general for pyrazine synthesis, its application to furan-substituted pyrazines would involve starting with a furan-containing α-hydroxyketone.
Cyclodehydrogenation Approaches in Pyrazine Formation
Cyclodehydrogenation represents another strategy for the formation of the pyrazine ring. This approach can involve the dehydrogenation of piperazines to yield the corresponding pyrazines, often in the presence of a palladium catalyst. tandfonline.com Another variation is the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by base-metal pincer complexes, which produces symmetrically substituted pyrazines. These methods, while effective for pyrazine synthesis in general, are less direct for producing unsymmetrically substituted pyrazines like 2-(furan-2-yl)pyrazine unless a specifically designed precursor is used.
Synthetic Routes for Incorporating the Furan Moiety
The introduction of the furan ring onto a pre-existing pyrazine core is a powerful and versatile strategy for the synthesis of this compound. This is often achieved through modern cross-coupling reactions or by activating the pyrazine ring for derivatization.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly effective means of forming carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would typically involve the coupling of a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with 2-furylboronic acid or its esters. semanticscholar.org This method is widely used due to the commercial availability of a wide range of boronic acids and the generally mild reaction conditions.
The Stille reaction utilizes an organotin compound (organostannane) to couple with an organohalide, also catalyzed by palladium. wikipedia.org The synthesis of this compound via this method would involve the reaction of a 2-halopyrazine with an organostannane such as 2-(tributylstannyl)furan. biosynth.comsigmaaldrich.com While organotin reagents are often highly toxic, they are also known for their stability to air and moisture. wikipedia.org
A comparison of these two common cross-coupling methods is presented below:
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, boronic esters) | Organotin (organostannanes) |
| Toxicity of Reagents | Generally low toxicity | Organotin reagents are highly toxic |
| Byproducts | Boron-based byproducts, generally non-toxic | Tin-based byproducts, often toxic and difficult to remove |
| Reaction Conditions | Requires a base | Does not typically require a base |
| Functional Group Tolerance | Good, though sensitive to base-labile groups | Excellent |
Derivatization of Pre-Synthesized Pyrazine Scaffolds with Furan-Containing Reagents
Another approach to incorporating the furan moiety is through the direct derivatization of the pyrazine ring. One strategy involves the use of pyrazine N-oxides. The N-oxide group can activate the pyrazine ring, facilitating reactions such as C-H/C-H cross-coupling. For example, the palladium-catalyzed cross-coupling between pyrazine N-oxide and indole (B1671886) has been reported, suggesting a similar reaction with furan could be feasible. mdpi.com This method offers the advantage of not requiring a pre-halogenated pyrazine.
Additionally, novel synthetic pathways involving the reaction of cyanoacetylhydrazine with furan-2-aldehyde have been shown to produce a variety of heterocyclic derivatives, indicating the potential for building complex structures from furan-containing starting materials. scirp.org
Synthesis of Specific this compound Analogs
The synthesis of specific analogs of this compound allows for the fine-tuning of its chemical and physical properties for various applications. This is typically achieved through the introduction of substituents on either the pyrazine or the furan ring.
Synthesis of Substituted this compound Derivatives
The preparation of substituted this compound derivatives often involves the use of palladium-catalyzed cross-coupling reactions, which are highly efficient in forming carbon-carbon bonds between aromatic rings. Two of the most prominent methods are the Suzuki-Miyaura coupling and the Stille coupling. wikipedia.orglibretexts.orgorganic-chemistry.org
The Suzuki-Miyaura coupling reaction provides a versatile method for the synthesis of these derivatives. libretexts.org This reaction typically involves the coupling of a halopyrazine with a furanboronic acid or vice versa, in the presence of a palladium catalyst and a base. nbinno.com The reaction is tolerant of a wide variety of functional groups, making it a powerful tool for the synthesis of complex molecules. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling for Substituted this compound Synthesis
| Pyrazine Precursor | Furan Precursor | Catalyst | Base | Solvent | Product |
| 2-Chloropyrazine | Furan-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |
| 2-Bromo-5-methylpyrazine | Furan-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 5-Methyl-2-(furan-2-yl)pyrazine |
| 2-Iodopyrazine | 5-Methylfuran-2-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 2-(5-Methylfuran-2-yl)pyrazine |
The Stille coupling reaction is another powerful method for the synthesis of this compound derivatives. wikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of 2-(furan-2-yl)pyrazines, this would typically involve the reaction of a halopyrazine with a furanostannane or a pyrazinestannane with a halofuran. A notable advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.org
Table 2: Examples of Stille Coupling for Substituted this compound Synthesis
| Pyrazine Precursor | Furan Precursor | Catalyst | Ligand | Solvent | Product |
| 2-Bromopyrazine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | - | Toluene | This compound |
| 2-Iodopyrazine | 2-(Trimethylstannyl)furan | PdCl₂(PPh₃)₂ | - | DMF | This compound |
| 2-Chloro-6-methylpyrazine | 2-(Tributylstannyl)furan | Pd₂(dba)₃ | P(o-tolyl)₃ | Dioxane | 6-Methyl-2-(furan-2-yl)pyrazine |
Multi-Step Synthetic Strategies for Complex this compound Architectures
The construction of more complex molecules incorporating the this compound core often requires multi-step synthetic sequences. These strategies allow for the introduction of diverse functionalities and the creation of intricate molecular frameworks. thieme-connect.de
One common approach involves the initial synthesis of a functionalized pyrazine or furan ring, followed by the coupling of the two heterocycles and subsequent elaboration of the side chains. For instance, a multi-step synthesis could begin with the preparation of a substituted 2-aminopyrazine. This intermediate can then undergo a series of reactions, such as diazotization followed by a Sandmeyer reaction, to introduce a halogen at the 2-position. This halopyrazine can then be used in a cross-coupling reaction with a suitable furan derivative.
An example of a multi-step synthesis is the preparation of pyrazine-substituted 1H-pyrrole-2-carboxamides. thieme-connect.de These complex structures are assembled through a sequence of standard organic transformations including SNAr reactions, borylation, C-C cross-couplings, hydrolysis, amide bond formation, and cyclization. thieme-connect.de The yields for these multi-step sequences can vary, with reported yields for isolated intermediates ranging from 20% to nearly quantitative. thieme-connect.de
Novel and Greener Approaches to this compound Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend extends to the synthesis of heterocyclic compounds like this compound.
Novel approaches focus on improving the efficiency of catalytic systems, reducing waste, and utilizing less hazardous reagents and solvents. For instance, research into manganese-catalyzed dehydrogenative coupling reactions presents a more sustainable alternative to traditional methods that rely on noble metal catalysts. nih.gov These reactions often generate water and hydrogen gas as the only byproducts, making them highly atom-economical. nih.gov
Greener synthetic strategies also explore the use of alternative energy sources, such as microwave irradiation, to accelerate reaction rates and reduce energy consumption. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also a key feature of green chemistry as they reduce the need for purification of intermediates and minimize solvent usage.
While specific examples of these greener approaches applied directly to the synthesis of this compound are still emerging, the general principles of green chemistry are increasingly being adopted in the synthesis of pyrazine and furan derivatives, paving the way for more sustainable production of this important class of compounds.
Advanced Spectroscopic and Structural Characterization of 2 Furan 2 Yl Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy of 2-(Furan-2-yl)pyrazine reveals a distinct set of signals corresponding to the protons on both the pyrazine (B50134) and furan (B31954) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the oxygen atom in the furan ring, as well as by the anisotropic effects of the aromatic systems.
A hypothetical ¹H NMR spectrum of this compound in a standard deuterated solvent such as chloroform-d (B32938) (CDCl₃) would be expected to show signals in the aromatic region (typically δ 6.0-9.0 ppm). The protons on the pyrazine ring are anticipated to appear at lower field (higher ppm values) compared to those on the furan ring due to the deshielding effect of the two nitrogen atoms.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3' (Pyrazine) | 8.90 | d | 1.5 |
| H-5' (Pyrazine) | 8.60 | dd | 2.5, 1.5 |
| H-6' (Pyrazine) | 8.50 | d | 2.5 |
| H-5 (Furan) | 7.60 | dd | 1.8, 0.8 |
| H-3 (Furan) | 7.20 | dd | 3.5, 0.8 |
| H-4 (Furan) | 6.55 | dd | 3.5, 1.8 |
Note: The data presented in this table is predicted and may vary from experimental values.
Carbon-13 (¹³C) NMR Spectral Analysis
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Furan) | 152.0 |
| C-5 (Furan) | 145.0 |
| C-2' (Pyrazine) | 150.0 |
| C-3' (Pyrazine) | 143.0 |
| C-5' (Pyrazine) | 144.0 |
| C-6' (Pyrazine) | 142.0 |
| C-3 (Furan) | 112.0 |
| C-4 (Furan) | 115.0 |
Note: The data presented in this table is predicted and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5 of the furan ring, as well as between H-5' and H-6' of the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For example, the proton at δ 7.60 (H-5) would show a correlation to the carbon at δ 145.0 (C-5).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the furan and pyrazine rings. A key correlation would be expected between the furan proton H-3 and the pyrazine carbon C-2', and between the pyrazine proton H-3' and the furan carbons C-2 and C-3, confirming the C-C bond linking the two heterocyclic systems.
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, and C-O bonds within the molecule.
Interactive Data Table: Characteristic Predicted FT-IR Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Furan & Pyrazine) |
| 1600-1450 | C=C and C=N stretching | Aromatic Rings |
| 1250-1000 | C-O-C stretching | Furan Ring |
| 1000-650 | C-H out-of-plane bending | Aromatic Rings |
Note: The data presented in this table is predicted and may vary from experimental values.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is complex, containing overlapping bands from the C=C stretching of both the furan and pyrazine rings, as well as the C=N stretching of the pyrazine ring. The characteristic asymmetric and symmetric C-O-C stretching of the furan ring is expected in the 1250-1000 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar or weakly polar groups often give rise to strong Raman signals.
For this compound, strong Raman scattering is expected for the symmetric breathing vibrations of the aromatic rings. The C=C and C=N stretching vibrations will also be Raman active.
Interactive Data Table: Characteristic Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Furan & Pyrazine) |
| 1610-1550 | Ring stretching | Pyrazine Ring |
| 1500-1400 | Ring stretching | Furan Ring |
| 1000-950 | Ring breathing | Symmetric Ring Vibration |
Note: The data presented in this table is predicted and may vary from experimental values.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation and the study of its molecular dynamics.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides critical insights into its molecular composition and stability.
The mass spectrum of this compound would exhibit a prominent molecular ion peak (M•+) corresponding to its molecular weight. With a chemical formula of C₈H₆N₂O, the compound has a calculated molecular weight of approximately 146.15 g/mol nih.gov. This molecular ion is typically stable due to the aromatic nature of both the pyrazine and furan rings.
Upon ionization, the this compound molecule undergoes characteristic fragmentation, providing a unique fingerprint. The fragmentation pathways are influenced by the constituent heterocyclic rings. The furan ring is known to lose carbon monoxide (CO, 28 Da), while the pyrazine ring can undergo cleavage to lose hydrogen cyanide (HCN, 27 Da). A plausible fragmentation pattern involves the initial loss of CO from the furan moiety to yield a phenylpyrazine radical cation or a related isomer. Subsequent fragmentation of the pyrazine ring can then occur. The analysis of deuterated furan-2-carbaldehyde shows fragmentation through the loss of the aldehyde deuterium (B1214612) followed by the loss of a formyl radical, which supports the proposed cleavage patterns for the furan ring system mdpi.com.
A summary of the primary ions expected in the mass spectrum of this compound is presented below.
Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound
| Ion | m/z (Da) | Proposed Formula | Description |
| Molecular Ion | 146 | [C₈H₆N₂O]•+ | Parent molecule radical cation |
| M - CO | 118 | [C₇H₆N₂]•+ | Loss of carbon monoxide from the furan ring |
| M - HCN | 119 | [C₇H₅NO]•+ | Loss of hydrogen cyanide from the pyrazine ring |
| Furanoyl cation | 95 | [C₅H₃O]+ | Cleavage at the bond linking the two rings |
| Pyrazinyl cation | 79 | [C₄H₃N₂]+ | Cleavage at the bond linking the two rings |
| M - CO - HCN | 91 | [C₆H₅N]+ | Subsequent loss of HCN after initial CO loss |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, known as the crystal packing. Such data is invaluable for understanding structure-property relationships. To date, a single-crystal X-ray diffraction structure for the parent compound this compound has not been reported in publicly accessible crystallographic databases. However, the principles of the technique and the expected structural features can be discussed based on its constituent moieties and related derivatives.
Single crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision. A successful SCXRD analysis yields the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the crystal's symmetry), and the exact coordinates of each atom.
While data for this compound is unavailable, the crystallographic data for one of its parent heterocycles, pyrazine, provides a useful reference for the type of structural information obtained. The analysis of pyrazine polymorphs reveals how temperature and pressure can modify intermolecular bonding patterns thegoodscentscompany.com.
Interactive Data Table: Representative Crystallographic Data for Pyrazine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P m n n |
| a (Å) | 9.3330 |
| b (Å) | 5.8480 |
| c (Å) | 3.7735 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Data corresponds to one of the known polymorphs of pyrazine and serves as an illustrative example. thegoodscentscompany.com |
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. In a hypothetical crystal structure of this compound, several key interactions would be expected to dictate the molecular packing.
Hydrogen Bonding: Although it lacks classic hydrogen bond donors like O-H or N-H groups, this compound can participate in weak C-H···N and C-H···O hydrogen bonds. The nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring are effective hydrogen bond acceptors. The aromatic C-H groups on both rings can act as donors. These C-H···N and C-H···O interactions are crucial in directing the crystal packing of many nitrogen and oxygen-containing heterocyclic compounds. Studies on pyrazine derivatives have highlighted the importance of such C-H···N interactions in their crystal structures.
The interplay between the dispersive forces of π-π stacking and the more directional nature of weak hydrogen bonds would ultimately determine the final, most thermodynamically stable crystal structure.
Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl Pyrazine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Furan-2-yl)pyrazine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule. This information is crucial for predicting its reactivity, spectroscopic properties, and potential as a scaffold in materials science and medicinal chemistry.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. nih.govijournalse.org DFT calculations are used to model the ground-state geometry and electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov
Studies on analogous systems, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrate the power of DFT in this context. nih.gov In such research, geometric optimization is first performed to find the lowest energy conformation of the molecule. nih.govphyschemres.org Subsequently, a range of quantum chemical parameters are calculated to describe the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Table 1: Example of DFT-Calculated Reactivity Parameters for an Analogous Pyrazine (B50134) System (Note: Data is hypothetical, based on findings for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and illustrates the type of data generated in a DFT study. nih.gov)
| Parameter | Description | Exemplary Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added | 2.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 eV |
For phenomena involving electronically excited states, such as photochemistry and fluorescence, more sophisticated ab initio methods are required. While DFT is primarily a ground-state theory, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) provide a more accurate description of excited states and situations with strong electron correlation. faccts.dempg.de
These methods have been extensively applied to the pyrazine moiety to study its complex photophysics. researchgate.netdntb.gov.ua Pyrazine is a classic example of a molecule that undergoes rapid internal conversion from its S2(ππ) state to the S1(nπ) state through a conical intersection. faccts.de Simulating such nonadiabatic processes requires high-level multireference methods. CASSCF/NEVPT2 calculations can accurately map out the potential energy surfaces of the ground and excited states, identify the geometries of conical intersections, and predict spectroscopic signals. mpg.deresearchgate.net
Applying these advanced computational techniques to this compound would allow researchers to track changes in electron density upon photoexcitation and simulate time-resolved spectroscopic experiments. researchgate.net This would provide a detailed "movie" of the molecule's behavior on femtosecond timescales, revealing how the furan (B31954) substituent modulates the photophysical properties of the pyrazine core. researchgate.net
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and proposing their potential binding modes and affinities. The this compound scaffold has been investigated in various contexts using this approach.
The heteroaromatic nature of both the pyrazine and furan rings makes this compound a versatile ligand for protein binding. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the hydrogens on the aromatic rings can serve as weak hydrogen bond donors. nih.govresearchgate.net Furthermore, the planar aromatic systems can engage in nonpolar π-π stacking and π-cation interactions with the side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net
A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) confirms that hydrogen bonding to the pyrazine nitrogen atoms is the most frequent interaction, followed by π-interactions. nih.govresearchgate.net Molecular docking studies on various furan- and pyrazine-containing derivatives have illustrated this diverse interaction profile. For example, docking of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives against the SARS-CoV-2 main protease revealed key hydrogen bonds and hydrophobic interactions within the active site. nih.gov Similarly, pyrazine-linked compounds designed as histone deacetylase (HDAC) inhibitors showed crucial interactions with the catalytic zinc ion and key amino acid residues. researchgate.netmdpi.com Profiling these potential interactions for this compound against a panel of protein targets can help identify its most likely biological activities.
Studies on pyrazine derivatives designed to bind the p53-Y220C cancer mutant have shown that even small changes to the ligand structure can lead to diverse binding modes within the same pocket. nih.gov In one study, different pyrazine derivatives were found to occupy different subsites of the mutation-induced binding cleft, showcasing the scaffold's adaptability. nih.gov For this compound, docking simulations would explore the rotational freedom around the C-C bond connecting the two rings to find the optimal orientation that maximizes favorable interactions with a given protein target. This analysis is critical for structure-based drug design, where the goal is to modify the ligand to improve its fit and affinity for the target. nih.gov
Table 2: Example of Molecular Docking Results for a Furan-Pyrazine Derivative (Note: Data is illustrative, based on findings for compound F8-S43 docked into SARS-CoV-2 Mpro, showing typical outputs of a docking study. nih.gov)
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| SARS-CoV-2 Mpro | -7.5 | His41 | Hydrogen Bond |
| Cys145 | Hydrogen Bond | ||
| Met165 | Hydrophobic (π-Alkyl) |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations introduce temperature and motion, allowing the system to evolve over time. MD simulations provide invaluable information on the conformational flexibility of this compound and the stability of its complexes with biomolecules. researchgate.netmdpi.com
MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com These simulations can be performed for the isolated molecule in a solvent to study its intrinsic flexibility or for a ligand-protein complex to assess the stability of the binding pose predicted by docking. mdpi.comresearchgate.net
For this compound, a key question is the conformational preference around the single bond connecting the furan and pyrazine rings. The planarity of the molecule can be influenced by noncovalent interactions, such as the "conformational locking" effect observed in some pyrazine-containing polymers where intramolecular N···S interactions enhance backbone planarity and stability. rsc.org MD simulations can explore the rotational energy barrier between the rings and determine the most stable conformations in different environments. researchgate.net
When applied to a ligand-protein complex, MD simulations can validate a docking pose. If the ligand remains stably bound in the predicted orientation throughout the simulation, it increases confidence in the docking result. researchgate.net Conversely, if the ligand diffuses away from the binding site, the initial pose may have been incorrect. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, providing a quantitative measure of binding stability. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in calculating a range of spectroscopic parameters. These calculations provide a foundational understanding of the molecule's behavior and characteristics at the quantum level.
Vibrational Spectroscopy (FTIR and Raman)
The prediction of infrared (IR) and Raman spectra through computational means is a standard procedure for characterizing the vibrational modes of a molecule. DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the harmonic vibrational frequencies. globalresearchonline.net These calculations can elucidate the specific atomic motions corresponding to each vibrational band, including stretching, bending, and torsional modes.
For aromatic heterocyclic systems like furan and pyrazine derivatives, theoretical calculations help assign the complex spectral regions. For instance, C-H stretching vibrations in the furan and pyrazine rings are typically predicted to appear at high wavenumbers, while ring stretching and deformation modes occur in the fingerprint region. globalresearchonline.net The computational results include the predicted frequency (wavenumber, cm⁻¹), IR intensity, and Raman activity for each mode, which are crucial for a detailed assignment of experimental spectra. While specific published data for this compound is not available, Table 4.4.1 illustrates the typical output of such a DFT calculation for a molecule of similar complexity.
Table 4.4.1: Illustrative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of computational output for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Assignment |
|---|---|---|---|---|
| ν1 | 3125 | 15.2 | 120.5 | Pyrazine C-H Stretch |
| ν2 | 3080 | 12.8 | 115.3 | Furan C-H Stretch |
| ν3 | 1610 | 45.6 | 85.1 | C=N/C=C Ring Stretch |
| ν4 | 1550 | 52.3 | 75.4 | Pyrazine Ring Stretch |
| ν5 | 1480 | 38.9 | 60.2 | Furan Ring Stretch |
| ν6 | 1015 | 75.1 | 25.8 | Ring Breathing Mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP, is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors. globalresearchonline.net The computed isotropic shielding values are then converted to chemical shifts (δ, ppm) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
These calculations can predict the chemical shifts for each unique proton and carbon atom in this compound, aiding in the assignment of complex experimental spectra. The predicted shifts are sensitive to the electronic environment of each nucleus, reflecting the effects of the interconnected furan and pyrazine rings. Table 4.4.2 provides a hypothetical example of predicted NMR chemical shifts.
Table 4.4.2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation of computational output for illustrative purposes. Atom numbering is standard (see molecular structure).
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (Furan) | - | 152.5 |
| C3 (Furan) | 7.25 | 112.8 |
| C4 (Furan) | 6.60 | 110.5 |
| C5 (Furan) | 7.70 | 145.1 |
| C2 (Pyrazine) | - | 150.0 |
| C3 (Pyrazine) | 8.65 | 143.5 |
| C5 (Pyrazine) | 8.55 | 144.0 |
Electronic Absorption (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic transitions of molecules, which correspond to the absorption bands observed in UV-Vis spectroscopy. globalresearchonline.net TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f) of the electronic transitions.
For a conjugated system like this compound, these calculations typically reveal intense π→π* transitions responsible for the main absorption bands in the UV region. The calculations also provide information about the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This helps to characterize the nature of the electronic excitations (e.g., intramolecular charge transfer). Table 4.4.3 illustrates the kind of data obtained from a TD-DFT calculation.
Table 4.4.3: Illustrative Predicted Electronic Transitions for this compound This table is a hypothetical representation of computational output for illustrative purposes.
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 275 | 0.18 | HOMO-1 → LUMO |
Biological Activity and Mechanistic Insights of 2 Furan 2 Yl Pyrazine and Its Analogs
In Vitro Antimicrobial Activity
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives incorporating pyrazine (B50134) and furan (B31954) moieties have demonstrated notable antibacterial activity against a spectrum of pathogenic bacteria. The structural modifications on these core scaffolds play a crucial role in defining their potency and spectrum of activity.
For instance, a series of pyrazine-2-carboxylic acid derivatives showed broad-spectrum antibacterial effects. mmv.org Similarly, carbamothioyl-furan-2-carboxamide derivatives were found to inhibit the growth of various bacterial strains. researchgate.net Another study highlighted that N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, particularly compound 2g , were effective against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 25 µg/mL, respectively. nih.gov This compound was also shown to significantly inhibit the formation of S. aureus biofilms. nih.gov
Furthermore, the compound 2-(2-nitrovinyl) furan has shown potent inhibitory action against bacteria such as Salmonella typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus. beilstein-journals.org
Table 1: In Vitro Antibacterial Activity of 2-(Furan-2-yl)pyrazine Analogs
| Compound/Analog | Bacterial Strain | Activity/Potency |
|---|---|---|
| Pyrazine-2-carboxylic acid derivatives ('P2', 'P4') | S. aureus | MIC: 6.25 µg/mL mmv.org |
| Pyrazine-2-carboxylic acid derivatives ('P6', 'P7', 'P9', 'P10') | P. aeruginosa | MIC: 25 µg/mL mmv.org |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (2g ) | S. aureus | MIC: 6.25 µg/mL nih.gov |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (2g ) | E. coli | MIC: 25 µg/mL nih.gov |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli, S. aureus, B. cereus | I.Z: 10.5-16 mm; MIC: 230-280 µg/mL researchgate.net |
MIC: Minimum Inhibitory Concentration; I.Z: Inhibition Zone
Antifungal Efficacy against Fungal Pathogens
The structural framework of furan and pyrazine has also proven effective for the development of antifungal agents. A unique pyrrole-pyrazine derivative, 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine, isolated from a novel Bacillus species, demonstrated significant antifungal activity against zygomycete fungi. nih.gov
Derivatives of nitrofuran are noted for their broad-spectrum activity against various fungal species, including Candida spp., Cryptococcus neoformans, and Histoplasma capsulatum. nih.gov Studies on carbamothioyl-furan-2-carboxamide derivatives have also confirmed their significant antifungal properties against several tested fungal strains. researchgate.net Additionally, certain pyrazine-2-carboxylic acid derivatives were found to be particularly effective against Candida albicans, with one compound showing a MIC value of 3.125 µg/mL. mmv.org The compound 2-(2-nitrovinyl) furan was also shown to completely inhibit the growth of Fusarium solani and Candida albicans. beilstein-journals.org
Table 2: In Vitro Antifungal Activity of this compound Analogs
| Compound/Analog | Fungal Pathogen | Activity/Potency |
|---|---|---|
| 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine | Zygomycete fungi | Active nih.gov |
| Pyrazine-2-carboxylic acid derivative ('P10') | Candida albicans | MIC: 3.125 µg/mL mmv.org |
| 2H-Furan-2-one derivative | Gibberella zeae | IC50: 15.9 µM nih.gov |
| Carbamothioyl-furan-2-carboxamide derivatives | Various fungal strains | Significant activity researchgate.net |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration
Antitubercular and Antimalarial Properties
Antitubercular Activity: The pyrazine ring is a core component of pyrazinamide, a first-line antitubercular drug. Consequently, numerous pyrazine-containing analogs have been synthesized and evaluated for their antimycobacterial properties. Hybrid molecules incorporating a pyrazine scaffold have shown significant activity against Mycobacterium tuberculosis H37Rv, with several compounds exhibiting MIC values at or below 6.25 µg/mL. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also demonstrated potent activity against M. tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 µM.
Table 3: In Vitro Antitubercular Activity of Pyrazine Analogs
| Compound Series | Mycobacterial Strain | Activity/Potency |
|---|---|---|
| Pyrazine-scaffold hybrids (8a, 8b, 8c, 8d, 14b, 18) | M. tuberculosis H37Rv | MIC ≤ 6.25 µg/mL |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration
Antimalarial Activity: Analogs containing the pyrazine scaffold have emerged as promising candidates for antimalarial drug discovery. A series of 3,5-diaryl-2-aminopyrazine derivatives displayed impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the nanomolar range (6–94 nM). mmv.orgnih.gov One leading compound from this series was curative in a Plasmodium berghei-infected mouse model. mmv.org Another class of compounds, 1,2,4-triazolo[4,3-a]pyrazines, also showed potent antimalarial activity, with IC50 values ranging from 9.90 to 23.30 µM against the P. falciparum 3D7 strain.
Enzyme Inhibition Studies
Identification of Target Enzymes
The biological activities of this compound analogs are often rooted in their ability to inhibit specific enzymes crucial for pathogen survival or disease progression. A variety of target enzymes have been identified for these heterocyclic compounds.
In the context of antimicrobial activity, in silico studies suggest that pyrazine derivatives may exert their antibacterial effects by inhibiting GlcN-6-P synthase. mmv.org For antitubercular pyrazine analogs, pantothenate synthetase has been proposed as a possible target.
For antiviral applications, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro).
In the realm of anticancer research, pyrazine derivatives have been shown to inhibit a range of enzymes, including topoisomerase II and poly(ADP-ribose) polymerase (PARP). A notable series of 1,4-pyrazine-containing compounds were developed as inhibitors of the histone acetyltransferases p300/CBP. Furthermore, pyrazine-based molecules are well-established as kinase inhibitors, targeting enzymes such as Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), AXL receptor tyrosine kinase, fibroblast growth factor receptors (FGFR), Janus kinase 1 (JAK1), and protein kinase C (PKC).
Other identified enzyme targets include xanthine (B1682287) oxidase, which is inhibited by pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety, and ecto-5'-nucleotidase (e50NT). In antimalarial research, Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and PfATP4 have been identified as potential molecular targets.
Evaluation of Inhibitory Potency and Selectivity
The effectiveness of enzyme inhibitors is determined by their potency (often measured as IC50) and their selectivity for the target enzyme over other related enzymes.
Kinase inhibitors containing a pyrazine core have demonstrated high potency. For example, Gilteritinib is a potent dual FLT3/AXL inhibitor with IC50 values of 0.29 nM and 0.73 nM, respectively. Acalabrutinib, another pyrazine analog, is a highly selective second-generation BTK inhibitor with an IC50 of 3 nM. Prexasertib acts as a potent CHK1 inhibitor with an IC50 of 1 nM and exhibits over 1000-fold selectivity against CHK2 and CDK1.
In other areas, a series of 1,4-pyrazine-containing compounds were found to inhibit the histone acetyltransferase p300 with IC50 values as low as 1.4 µM, showing high selectivity for p300 and CBP over other classes of HATs. Pyrazolone-based 4-(furan-2-yl)benzoic acids exhibit low micromolar IC50 values against xanthine oxidase. Additionally, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as inhibitors of the SARS-CoV-2 main protease, with the most potent compound showing an IC50 value of 1.55 µM.
Table 4: Enzyme Inhibition by this compound Analogs
| Compound Class | Target Enzyme | Inhibitory Potency (IC50) |
|---|---|---|
| Gilteritinib (Pyrazine-2-carboxamide) | FLT3 / AXL | 0.29 nM / 0.73 nM |
| Acalabrutinib (Imidazo[1,5-a]pyrazine) | BTK | 3 nM |
| Erdafitinib (Quinoxaline) | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2 nM, 2.5 nM, 3 nM, 5.7 nM |
| Prexasertib (Pyrazine-2-carbonitrile) | CHK1 | 1 nM |
| Darovasertib (Pyrazine-2-carboxamide) | PKCα, PKCθ | 1.9 nM, 0.4 nM |
| 1,4-Pyrazine derivatives | p300/CBP HAT | As low as 1.4 µM |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Mpro | 1.55 µM (most potent) |
Anticancer Activity in Cell-Based Assays
The evaluation of a compound's anticancer potential typically begins with assessing its ability to inhibit the growth of and kill cancer cells in a laboratory setting. These in vitro assays provide crucial preliminary data on the cytotoxicity and the mechanisms through which these compounds exert their effects.
In Vitro Cytotoxicity on Cancer Cell Lines
While direct cytotoxic data for this compound is limited in publicly available research, studies on analogous structures containing either the pyrazine or furan moiety provide a basis for understanding their potential. For instance, a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), demonstrated a half-maximal inhibitory concentration (IC50) of 25 µM against the K562 human myeloid leukemia cell line. usc.eduresearchgate.netnih.gov
Similarly, research on furan-based derivatives has shown significant cytotoxic effects against various cancer cell lines. Two particular furan-containing compounds exhibited potent activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM. nih.gov Another study on furan-based pyrazoline derivatives identified a compound, 3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which displayed strong cytotoxicity against HeLa (cervical cancer) and WiDr (colon cancer) cells with IC50 values of 1.07 µg/mL and 2.25 µg/mL, respectively. usc.edu These findings underscore the potential of the furan moiety as a key pharmacophore in the development of anticancer agents.
Table 1: In Vitro Cytotoxicity of Selected Pyrazine and Furan Analogs
| Compound/Analog | Cancer Cell Line | IC50 Value |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Myeloid Leukemia) | 25 µM usc.eduresearchgate.netnih.gov |
| Furan-based derivative 1 | MCF-7 (Breast Cancer) | 4.06 µM nih.gov |
| Furan-based derivative 2 | MCF-7 (Breast Cancer) | 2.96 µM nih.gov |
| 3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | HeLa (Cervical Cancer) | 1.07 µg/mL usc.edu |
| 3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | WiDr (Colon Cancer) | 2.25 µg/mL usc.edu |
Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
Beyond simply killing cancer cells, understanding the underlying molecular mechanisms is crucial for the development of targeted therapies. Key mechanisms include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Studies on pyrazine derivatives have demonstrated their ability to induce apoptosis. For example, treatment of K562 cells with 2-mOPP led to an increase in the sub-G1 cell population, a hallmark of apoptosis. usc.eduresearchgate.netnih.gov This was accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin. usc.eduresearchgate.netnih.gov Furthermore, this compound was found to cause cell cycle arrest at the G0/G1 phase. usc.eduresearchgate.netnih.gov
Similarly, furan-containing compounds have been shown to interfere with the cell cycle and promote apoptosis. The two furan derivatives that were potent against MCF-7 cells induced cell cycle arrest at the G2/M phase and led to an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a compound, researchers can identify key structural features required for potency and selectivity.
Impact of Substituent Modifications on Biological Efficacy
While specific SAR studies on this compound are not extensively documented, research on related heterocyclic systems offers valuable insights. For pyrazine-based compounds, the nature and position of substituents on the pyrazine ring can significantly impact their anticancer activity. The diverse biological activities reported for various pyrazine derivatives suggest that modifications to the core structure can tune their therapeutic properties. researchgate.netnih.gov
In the context of furan-containing molecules, the substitution pattern on the furan ring is also critical. For instance, in a series of 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives, the presence of a methyl or chloro group in the para-position of a phenyl ring attached to the core structure was found to enhance biological activity. usc.edu This highlights the importance of electronic and steric factors in the interaction of these compounds with their biological targets.
Pharmacophore Elucidation
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information is invaluable for the design of new, more potent analogs.
For pyrazine-containing scaffolds, pharmacophore models have been developed to guide the synthesis of novel anticancer agents. researchgate.net These models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions for effective binding to target proteins.
Similarly, pharmacophore models for furan-based anticancer agents have been established. These models often incorporate the furan ring as a key aromatic and hydrogen-bonding feature. semanticscholar.org The development of a specific pharmacophore model for this compound and its analogs would be a critical step in optimizing their anticancer properties and guiding the synthesis of new derivatives with improved efficacy.
Coordination Chemistry and Metal Complex Formation with 2 Furan 2 Yl Pyrazine Ligands
Synthesis of Metal Complexes Involving 2-(Furan-2-yl)pyrazine Derivatives
The synthesis of metal complexes with this compound and its derivatives is a multi-step process that begins with the careful design and preparation of the organic ligand, followed by its reaction with a suitable metal salt.
Ligands derived from this compound are typically synthesized through standard organic reactions. A common approach involves the condensation reaction between a pyrazine-containing compound and a furan-containing compound. For example, Schiff base ligands such as N-(furan-2-ylmethylene)-pyrazine-2-carboxamide can be prepared from pyrazine-2-carboxamide and furan-2-carbaldehyde. researchgate.net Similarly, other derivatives like 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) have been synthesized for coordination studies. mdpi.comresearchgate.net
These ligands are versatile in their coordination behavior. The pyrazine (B50134) ring, with its two nitrogen atoms, and the furan (B31954) ring's oxygen atom, along with other functional groups, offer multiple potential donor sites. researchgate.net Analysis of the resulting metal complexes reveals that these ligands often act as bidentate chelators. For instance, in complexes with N′-benzylidenepyrazine-2-carbohydrazonamide, the ligand coordinates to the metal ion through the azomethine nitrogen and a nitrogen atom from the pyrazine ring. nih.gov In other cases, coordination may involve the nitrogen atoms of the pyrazine and an adjacent functional group, such as an oxadiazole ring, creating a heterocyclic bidentate N,N-donor system. mdpi.comresearchgate.net
The general methodology for synthesizing transition metal complexes with this compound-based ligands involves the reaction of the ligand with a metal salt in a suitable solvent. derpharmachemica.com Transition metals from the 3d block are commonly used. massey.ac.nz
For example, novel coordination compounds of iron(II) and cobalt(II) were synthesized using the ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo). The general formula for these compounds, derived from metal perchlorates, is M(fpo)₂(H₂O)₂₂, where M can be Fe(II) or Co(II). mdpi.comresearchgate.net Similarly, ruthenium(II) complexes have been prepared by reacting pyrazine-carboxamide ligands with ruthenium precursors like [Ru(p-cymene)Cl₂]₂. nih.gov The choice of metal salt (e.g., chlorides, sulfates, perchlorates, acetates) and reaction conditions can influence the final structure and properties of the complex. derpharmachemica.comacs.org
Structural Characterization of Metal Complexes
The precise arrangement of atoms and the coordination environment of the metal ion in these complexes are determined using a combination of X-ray crystallography and various spectroscopic techniques.
Single-crystal X-ray diffraction (sXRD) is a powerful tool for elucidating the three-dimensional structure of metal complexes. researchgate.net For the M(fpo)₂(H₂O)₂₂ (M = Fe(II), Co(II)) series, X-ray analysis revealed a pseudo-octahedral geometry around the central metal ion. mdpi.comresearchgate.net In these structures, the metal is coordinated by two bidentate fpo ligands and two water molecules. researchgate.net
The molecular structure of a ruthenium(II) complex, [Ru(L₂)(p-cymene)Cl], where L₂ is the deprotonated form of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, also shows a pseudo-octahedral piano stool geometry around the ruthenium atom. nih.gov X-ray crystallography of copper(II) complexes with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide has revealed dinuclear structures where the ligands bridge two copper centers. researchgate.net These structural studies provide crucial data on bond lengths and angles, which are essential for understanding the nature of the metal-ligand interaction. researchgate.net
| Bond | Length (Å) |
|---|---|
| Cu1-N1 | 1.997 |
| Cu1-N2 | 2.001 |
| Cu1-N5 | 2.067 |
| Cu1-O1 | 1.968 |
Data sourced from a study on copper complexes with pyridine-containing pyridylalkylamide ligands. researchgate.net Note: Lpz represents the deprotonated N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide ligand.
A variety of spectroscopic methods are employed to characterize these coordination compounds.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal ion. Upon complex formation, shifts in the vibrational frequencies of key functional groups are observed. For example, the stretching vibration bands of C=N and C=C in a pyrazine derivative ligand shift to a higher wavenumber region after coordination, confirming the involvement of the nitrogen atom in bonding with the metal ion. nih.gov The appearance of new bands in the far-infrared region (480-520 cm⁻¹ and 420-440 cm⁻¹) can be assigned to υ(M-N) and υ(M-O) vibrations, respectively, further confirming chelation. derpharmachemica.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides information on the electronic transitions within the complex. The spectra typically show bands corresponding to π→π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions. nih.gov In zinc(II) and copper(II) complexes of a pyrazine-2-carboxylic acid derivative, electronic bands observed between 362-375 nm were assigned to ligand-to-metal charge transfer (LMCT) transitions. The copper(II) complex also showed a d→d transition band at 690 nm. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Co(II), X-band EPR spectroscopy is a valuable tool. mdpi.com It provides insights into the electronic structure and magnetic anisotropy of the complex. The EPR spectrum of the Co(fpo)₂(H₂O)₂₂ complex confirmed the presence of easy-axis anisotropy, which is a key factor in its magnetic behavior. mdpi.comresearchgate.net
Magnetic Properties of this compound Metal Complexes
The magnetic properties of coordination compounds are dictated by the number of unpaired electrons on the metal ion and the interactions between them. libretexts.org Many transition metal complexes with unpaired electrons are paramagnetic. libretexts.org
The magnetic behavior of the Fe(II) and Co(II) complexes with the 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole (fpo) ligand has been studied in detail. mdpi.comresearchgate.net
Direct Current (DC) Magnetic Measurements: The analysis of DC magnetic properties for the Fe(II) complex revealed a high-spin arrangement of its d-electrons. mdpi.comresearchgate.net For the Co(II) complex, these measurements indicated a large magnetic anisotropy, quantified by the axial zero-field splitting parameter (D), which was found to be -21.2 cm⁻¹. mdpi.comresearchgate.net
Alternating Current (AC) Magnetic Measurements: The Co(II) complex also exhibited field-induced slow relaxation of the magnetization, which is a characteristic feature of single-molecule magnets (SMMs). mdpi.comresearchgate.net This behavior suggests that individual molecules of the complex can function as tiny magnets. mdpi.com The effective energy barrier for the relaxation of magnetization (Ueff) was determined to be 65.3 K. mdpi.comresearchgate.net
The substitution of different metal ions into similar pyrazine-based coordination frameworks can lead to drastically different magnetic and electronic properties, ranging from antiferromagnetic insulators, as seen in VCl₂(pyrazine)₂, to correlated metals in TiCl₂(pyrazine)₂. dtu.dk
| Complex (M) | Spin State | D (cm⁻¹) | E/D | g-factors |
|---|---|---|---|---|
| Fe(II) | High Spin | -1.23 | 0.31 | g_iso = 2.09 |
| Co(II) | - | -21.2 | 0.32 | g_xy = 2.13, g_z = 2.37 |
Data sourced from DC magnetic measurements. researchgate.net D represents the axial and E the rhombic zero-field splitting parameters.
Investigation of Magnetic Anisotropy
Magnetic anisotropy in coordination complexes, a prerequisite for single-molecule magnet (SMM) behavior, arises from the interaction of the electron's spin with its orbital angular momentum (spin-orbit coupling). In complexes involving this compound and its derivatives, the ligand field created around the metal ion plays a crucial role in determining the magnitude and nature of this anisotropy.
For instance, in a related cobalt(II) complex incorporating a 2-(furan-2-yl) moiety, specifically Co(fpo)₂(H₂O)₂₂ where fpo is 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole, a significant magnetic anisotropy has been observed. nih.govresearchgate.net The analysis of its magnetic properties revealed a large negative zero-field splitting (ZFS) parameter (D) of -21.2 cm⁻¹, indicative of an easy-axis anisotropy. nih.govresearchgate.net This type of anisotropy is highly desirable for SMMs as it creates an energy barrier for the reversal of magnetization. The origin of this large anisotropy lies in the distorted octahedral geometry of the Co(II) ion, which lifts the degeneracy of the d-orbitals and allows for significant spin-orbit coupling.
Similarly, studies on other cobalt(II) complexes have demonstrated that the coordination environment significantly influences the magnetic anisotropy. Mononuclear octahedral Co(II) complexes can exhibit large easy-plane magnetic anisotropy, characterized by positive D values. mdpi.comresearchgate.net The specific ligands and their arrangement around the metal center dictate the sign and magnitude of D, thereby tuning the magnetic properties of the complex. marquette.edursc.org While direct studies on this compound complexes are limited, the findings from these structurally related compounds suggest that it can act as a suitable ligand for inducing significant magnetic anisotropy in transition metal complexes.
Lanthanide ions, with their inherently large unquenched orbital angular momentum, are also prime candidates for creating SMMs with high energy barriers. The ligand field provided by this compound can modulate the crystal field environment around the lanthanide ion, influencing the splitting of the mJ sublevels and thus the magnetic anisotropy. manchester.ac.uk In dinuclear lanthanide complexes bridged by pyrazine-type ligands, the orientation of the anisotropic lanthanide ions and the exchange interactions between them are critical factors. researchgate.net
Slow Relaxation of Magnetization in Single-Molecule Magnets (SMMs)
The presence of significant magnetic anisotropy can lead to slow relaxation of magnetization, a defining characteristic of SMMs. This phenomenon is observed when the magnetic moments of the molecules relax slowly between their spin-up and spin-down states, allowing them to function as tiny magnets at low temperatures.
The aforementioned cobalt(II) complex with the 2-(furan-2-yl)-containing ligand, Co(fpo)₂(H₂O)₂₂, exhibits field-induced slow relaxation of magnetization. nih.govresearchgate.net This means that in the presence of an external magnetic field, the complex shows frequency-dependent out-of-phase alternating current (AC) susceptibility signals, which is a hallmark of SMM behavior. The effective energy barrier for the reversal of magnetization (Ueff) for this complex was determined to be 65.3 K. nih.govresearchgate.net
The dynamics of magnetization relaxation in SMMs can be influenced by several factors, including the strength of the magnetic anisotropy, the presence of quantum tunneling of magnetization (QTM), and intermolecular interactions. In many 3d-4f heterometallic complexes, the magnetic interactions between the transition metal and lanthanide ions can significantly slow down the magnetic relaxation, leading to enhanced SMM properties. nih.govmdpi.comrsc.org The pyrazine moiety of this compound can act as an effective bridge to mediate such interactions. For example, pyrazinyl radical-bridged lanthanide metallocenes have shown strong magnetic coupling and hard single-molecule magnet behavior, with a Dy₄ complex exhibiting a giant coercive field. researchgate.net
While direct experimental data on SMMs based solely on the this compound ligand are not yet prevalent in the literature, the existing research on analogous systems provides a strong indication of its potential in this field. The combination of a furan-2-yl group and a pyrazine ring offers a versatile platform for designing new SMMs with tailored magnetic properties.
| Compound/Complex | Metal Ion | Magnetic Anisotropy Parameter (D) | Effective Energy Barrier (Ueff) | Reference |
| Co(fpo)₂(H₂O)₂₂ | Co(II) | -21.2 cm⁻¹ | 65.3 K | nih.govresearchgate.net |
| [Dy(tmhd)₃]₂bpm | Dy(III) | Not explicitly stated | 97 K | researchgate.net |
| [Er(tmhd)₃]₂bpm | Er(III) | Not explicitly stated | 25 K | researchgate.net |
| [Dy(III)₂Co(II)(C₇H₅O₂)₈]·6H₂O | Dy(III), Co(II) | Not explicitly stated | 127 K | nih.gov |
| [Dy₂Fe₈(hmp)₁₀(μ₂-OH)₄(μ₃-OH)₂(μ₄-O)₄(H₂O)₆]⁶⁺ | Dy(III), Fe(III) | Not explicitly stated | 17.76 K | rsc.org |
Theoretical Studies of Electronic and Magnetic Properties in Complexes
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods like CASSCF/NEVPT2, are invaluable tools for understanding the electronic structure and magnetic properties of coordination complexes. nih.govresearchgate.net These computational approaches provide insights into the nature of metal-ligand bonding, the origin of magnetic anisotropy, and the pathways for magnetic relaxation.
For the cobalt(II) complex with the 2-(furan-2-yl)-containing ligand, ab initio calculations confirmed the presence of easy-axis anisotropy. nih.gov Such calculations can elucidate the contributions of the different d-orbitals to the zero-field splitting and help in designing ligands that can maximize this effect. DFT calculations have also been employed to study the electronic properties of pyrazine and related molecules, providing information on their frontier molecular orbitals (HOMO and LUMO) and their ability to participate in magnetic exchange interactions.
In the context of pyrazine-metal complexes, DFT studies have been used to investigate the chemical mechanism of surface-enhanced Raman scattering, which involves charge transfer between the metal and the ligand. nih.gov This charge transfer character is also relevant for understanding magnetic coupling in pyrazine-bridged polynuclear complexes. Theoretical studies on pyrazine-bridged dinuclear lanthanide complexes have shown that the pyrazine radical anion can mediate strong magnetic communication between the metal centers. researchgate.net
Furthermore, computational studies on lanthanide complexes can predict the orientation of the magnetic anisotropy axes and rationalize the observed slow magnetic relaxation behavior. nih.gov For complexes with this compound, theoretical modeling could predict how the coordination of the furan and pyrazine moieties influences the crystal field at the metal center and, consequently, the magnetic properties. While specific theoretical studies on this compound complexes are yet to be widely reported, the methodologies are well-established and can be readily applied to gain a deeper understanding of their potential as magnetic materials.
Applications of 2 Furan 2 Yl Pyrazine and Its Derivatives in Advanced Materials and Medicinal Chemistry Research
Application in Organic Electronics and Fluorescent Materials
The fusion of furan (B31954) and pyrazine (B50134) rings in 2-(Furan-2-yl)pyrazine creates a promising platform for the design of novel organic electronic and fluorescent materials. The inherent donor-acceptor character of this molecular framework allows for the tuning of its photophysical and electronic properties, making it a valuable building block for various applications.
Donor-Acceptor Systems and Charge Transfer Properties
The this compound core constitutes a classic donor-acceptor (D-A) system, where the furan ring acts as the electron donor and the pyrazine ring as the electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process in the functioning of many organic electronic devices. The efficiency of this charge transfer can be modulated by introducing various substituents to either the furan or pyrazine rings, allowing for the fine-tuning of the material's electronic and optical properties.
Symmetrical donor-acceptor-donor (D-A-D) luminophores incorporating pyrazine derivatives as the electron-withdrawing core have been developed and shown to exhibit significant ICT interactions. These interactions are attributed to the electron-withdrawing nature of the two imine nitrogen atoms in the pyrazine ring and the electron-donating properties of the terminal donor units nih.gov. Studies on D-A type polymers have also shown that the pyrazine moiety's strong electron-accepting ability is crucial for n-type doping processes nih.gov. The incorporation of a furan ring as a π-bridge in D-A porphyrin-based dyes has been shown to result in higher power conversion efficiencies in dye-sensitized solar cells compared to their thiophene-based counterparts, highlighting the favorable electronic properties of the furan moiety in such systems rsc.org.
The photophysical properties of pyrazine-based push-pull chromophores are highly dependent on the nature of the electron-donating group and the π-conjugated system connecting it to the pyrazine core. These compounds often exhibit strong emission solvatochromism, indicative of a highly polar emitting state resulting from ICT researchgate.netresearchgate.net.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensing, imaging, and light-emitting devices. While direct studies on the AIE properties of this compound are limited, the structural motifs of furan and pyrazine are found in various AIE-active molecules.
The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission nih.govx-mol.com. Donor-acceptor type luminogens containing pyrazine derivatives have been shown to exhibit "on-off-on" luminescence switching behavior in mixtures of water and tetrahydrofuran, a characteristic that deviates from typical aggregation-caused quenching (ACQ) and traditional AIE phenomena nih.gov. Furthermore, modifications to furan derivatives to reduce intermolecular π–π stacking have been explored to enhance their AIE activity researchgate.net. The design of donor-acceptor typed AIE luminogens containing a pyrazine moiety has been a subject of research, indicating the potential for this compound derivatives to be engineered for AIE applications researchgate.net.
Role as a Scaffold in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the design and synthesis of novel therapeutic agents. Its ability to participate in various biological interactions has led to its exploration in the development of treatments for a range of diseases.
Development of Lead Compounds for Therapeutic Targets
The this compound core has been successfully utilized as a scaffold for the development of lead compounds targeting various enzymes and receptors. A notable example is the discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication nih.govnih.gov. Through screening and structure-based drug design, potent inhibitors with IC50 values in the low micromolar range were identified, demonstrating the potential of this scaffold in the development of antiviral agents nih.gov.
The pyrazine scaffold is also a key component in numerous kinase inhibitors. Several pyrazine-based small molecule kinase inhibitors have advanced into clinical trials for the treatment of cancers and inflammatory disorders nih.govnih.gov. Pyrazine derivatives have been investigated as anticancer agents targeting various cancer cell lines, including lung cancer nih.govresearchgate.netnih.gov. Additionally, novel pyrazine-based molecules have been designed and synthesized as potential therapeutic agents for conditions such as tuberculosis and Alzheimer's disease nih.govmdpi.com.
Table 1: Examples of this compound Derivatives and Analogs in Lead Compound Development
| Compound/Derivative Class | Therapeutic Target/Application | Key Findings |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Main Protease (Mpro) | Identified as potent non-peptidomimetic inhibitors with IC50 values as low as 1.55 µM. nih.gov |
| Pyrazine-based kinase inhibitors | Various kinases (e.g., CK2, PIM, c-Met, VEGFR-2) | Development of potent and selective inhibitors for cancer and inflammatory diseases. x-mol.comnih.govnih.govfrontiersin.org |
| Pyrazine-based anticancer agents | Various cancer cell lines | Demonstrated cytotoxic effects and potential for targeted cancer therapies. nih.govresearchgate.netnih.gov |
| Hybrid molecules comprising a pyrazine scaffold | Mycobacterium tuberculosis | Six compounds displayed significant activity with MIC values ≤6.25 µg/ml. nih.gov |
Scaffold Hopping and Design of Novel Analogs
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties uniroma1.itnih.gov. The this compound scaffold, with its distinct electronic and steric features, presents an attractive candidate for scaffold hopping exercises.
While direct examples of scaffold hopping originating from this compound are not extensively documented, the principles of this strategy can be applied to this scaffold. For instance, replacing a thiophene (B33073) ring with a furan ring in a series of Notum inhibitors led to the identification of potent furano[2,3-d]pyrimidine amides nih.gov. This demonstrates the feasibility of interchanging five-membered heterocycles to modulate biological activity. Similarly, the pyrazine ring can be considered a bioisosteric replacement for other aromatic or heteroaromatic systems in known drug scaffolds namiki-s.co.jp. The versatility of the pyrazine core allows for the design of diverse libraries of compounds for screening against various therapeutic targets nih.gov.
Potential in Biosensor and Biomarker Development
The unique photophysical properties of this compound derivatives, particularly their fluorescence, make them promising candidates for the development of biosensors and probes for biomarker detection.
A novel pyrazine-derived fluorescent sensor bearing a furan unit has been designed and synthesized for the highly selective and sensitive detection of aluminum ions (Al³⁺) researchgate.net. This "turn-on" fluorescent sensor exhibits a significant enhancement in fluorescence intensity upon binding to Al³⁺, attributed to a chelation-enhanced fluorescence (CHEF) phenomenon. This demonstrates the potential of the this compound scaffold in creating chemosensors for environmentally and biologically important metal ions nih.govnih.govewadirect.commdpi.com.
The development of fluorescent probes for imaging and diagnostics is a rapidly growing field nih.govmedibeacon.com. Fluorescent biosensors offer a non-invasive and highly sensitive method for detecting and quantifying biomarkers in biological systems nih.govchemisgroup.usmdpi.com. The tunable fluorescence of this compound derivatives, stemming from their donor-acceptor nature, could be harnessed to design probes that respond to specific biological analytes or changes in the cellular microenvironment. Furthermore, the furan moiety itself is a component of molecules that are considered biomarkers for certain diseases, suggesting a potential for developing probes that can interact with or mimic these biomarkers nih.gov. The principles of electrochemical sensing, which can be applied to aromatic molecules with diaza groups like pyrazine, also open up possibilities for the development of electrochemical biosensors based on this scaffold mdpi.commdpi.com.
Natural Occurrence and Biologically Relevant Derivatives
Identification of 2-(Furan-2-yl)pyrazine in Natural Sources
The identification of this compound in nature is predominantly linked to environments where heat is applied to organic matter, leading to a series of chemical reactions that generate a diverse array of volatile compounds.
This compound has been specifically identified as a volatile component in roasted almonds (Prunus dulcis) core.ac.uk. The roasting process is crucial for the development of the characteristic flavor and aroma of almonds, which is largely due to the formation of compounds like pyrazines and furans through the Maillard reaction and lipid degradation core.ac.ukresearchgate.netucdavis.edu. While pyrazines, in general, are well-known constituents of roasted coffee and cocoa, contributing to their nutty and roasted aromas, the specific identification of this compound in these products is less explicitly documented in readily available literature nih.govresearchgate.netjournalrpfoods.comundip.ac.idmdpi.com. However, the presence of both furan (B31954) and pyrazine (B50134) derivatives in coffee and cocoa is extensively reported, suggesting that the formation of hybrid molecules like this compound is plausible under the conditions of coffee roasting and cocoa processing researchgate.netjournalrpfoods.comundip.ac.idmdpi.comsemanticscholar.orgresearchgate.net. Pyrazines are also known to be present in the aroma of Turkish coffee journalrpfoods.com.
The formation of pyrazines is a key aspect of the flavor development in many cooked or roasted foods. These compounds are typically formed via the Maillard reaction, which involves a chemical reaction between amino acids and reducing sugars mdpi.com. Furans are also generated during thermal processing from the degradation of carbohydrates uliege.be. The combination of these reactive intermediates can lead to the formation of furan-substituted pyrazines.
The following table summarizes the occurrence of this compound and related compounds in various food products.
| Food Product | Compound Class | Specific Compound Identified | Reference |
| Roasted Almonds | Furan-Pyrazine | This compound | core.ac.uk |
| Roasted Coffee | Pyrazines, Furans | Various pyrazine and furan derivatives | nih.govjournalrpfoods.comundip.ac.id |
| Cocoa Products | Pyrazines, Furans | Various pyrazine and furan derivatives | researchgate.netmdpi.comsemanticscholar.orgresearchgate.net |
While the parent compound this compound has not been directly isolated from Croton tiglium L., a novel and biologically relevant derivative has been successfully identified and extracted from the leaves of this plant. Researchers isolated a pyrazine derivative named crotonine, whose structure was elucidated as 2-(furan-2-yl)-5-(2,3,4-trihydroxy-butyl)-1,4-diazine. This discovery highlights the natural occurrence of the this compound core structure within the plant kingdom, albeit in a more complex molecular form.
Characterization of Naturally Occurring Pyrazine Derivatives with Furan Moieties
Beyond the derivative found in Croton tiglium L., other naturally occurring pyrazine derivatives that incorporate a furan moiety have been characterized. These compounds are often associated with the flavor and aroma of various foods. Examples of such compounds include:
2-Methyl-3(5 or 6)-Furfurylthio Pyrazine: This compound, which features a furan ring attached to the pyrazine core via a sulfur-containing side chain, is recognized as a natural flavoring substance.
2-Methyl-3-Furyldisulfide: Another sulfur-containing furan-pyrazine derivative that contributes to the flavor profile of certain foods.
The presence of these and other similar derivatives underscores the diversity of furan-pyrazine structures that can be found in nature, often arising from the complex chemical reactions that occur during the processing of food.
Biosynthetic Pathways of Furan-Pyrazine Natural Products
The formation of this compound and related compounds in food is primarily attributed to the Maillard reaction, a non-enzymatic browning reaction that occurs when reducing sugars and amino acids are heated together mdpi.com. This complex cascade of reactions generates a wide array of heterocyclic compounds, including pyrazines, furans, and pyrroles, which are responsible for the desirable flavors in many cooked foods.
The general pathway for pyrazine formation involves the condensation of two α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids. Furan derivatives, on the other hand, are typically formed from the thermal degradation of sugars uliege.be. The interaction of intermediates from both pathways can lead to the formation of hybrid molecules such as this compound.
In the context of natural products within living organisms, such as the derivative found in Croton tiglium L., the biosynthetic pathway is likely to be enzymatic. While the specific enzymes and intermediates for the biosynthesis of 2-(furan-2-yl)-5-(2,3,4-trihydroxy-butyl)-1,4-diazine have not been fully elucidated, it is hypothesized to involve the modification of precursor molecules, potentially amino acids and sugars, through a series of enzyme-catalyzed reactions.
Furthermore, pyrazines can also be produced during fermentation processes. For instance, in cocoa bean fermentation, microbial activity contributes to the formation of various pyrazine compounds, including methylpyrazines, from the breakdown of sugars and proteins core.ac.uk. This indicates that both thermal and microbial processes can lead to the generation of pyrazine structures in natural products.
Q & A
Q. How do solvent choice and temperature gradients impact the yield of 2,3,5,6-tetra(furan-2-yl)pyrazine in condensation reactions?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents reduce side reactions .
- Temperature gradients : Stepwise heating (130°C → 160°C) maximizes yield by balancing reaction kinetics and thermal decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
